
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . This particular compound contains a phenyl group and a 2-methyl-1,3-dioxolane group .
Synthesis Analysis
The synthesis of this compound likely involves the reaction of a 2-methyl-1,3-dioxolane derivative with phenylmagnesium bromide . The exact synthesis process could not be found in the available resources.Molecular Structure Analysis
The molecular structure of the related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been reported . It displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .Chemical Reactions Analysis
As a Grignard reagent, “this compound” can undergo addition reactions with many unsaturated functional groups . The phenyl group can displace halide from other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, include a molecular formula of C18H20O3, an average mass of 284.350 Da, and a monoisotopic mass of 284.141235 Da .科学研究应用
((3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF)MgBr/THF has numerous scientific research applications. It is commonly used in the synthesis of organic compounds, including pharmaceuticals and other bioactive molecules. It is also used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. In addition, it is used in the synthesis of complex molecules such as peptides and proteins.
作用机制
Target of Action
It is known to be a grignard reagent , which are generally used in the formation of carbon-carbon bonds . They can react with a variety of functional groups and are often used in organic synthesis .
Mode of Action
As a Grignard reagent, (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can act as a nucleophile in reactions with electrophiles . The magnesium atom carries a partial negative charge, making the carbon atom it is bonded to highly nucleophilic. This allows it to attack electrophilic carbon atoms in compounds such as aldehydes, ketones, or alkyl halides .
Biochemical Pathways
It has been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Pharmacokinetics
As a Grignard reagent, it is typically used in a laboratory setting for chemical synthesis rather than being administered as a drug .
Result of Action
The result of the action of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide depends on the specific reaction it is used in. For instance, it has been used to prepare a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands .
Action Environment
The action of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are sensitive to moisture and must be prepared and handled under anhydrous conditions . They are also typically used in a solution of an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate its reaction with other compounds .
实验室实验的优点和局限性
((3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF)MgBr/THF has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. In addition, it is highly reactive and can be used to form carbon–carbon bonds between two molecules. However, it is also highly flammable and can be dangerous if not handled properly.
未来方向
There are numerous potential future directions for ((3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF)MgBr/THF. It could be used to develop new synthetic methods for the synthesis of organic compounds, as well as new catalysts and polymers. In addition, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the effects of certain drugs on the human body. Finally, it could be used to develop new materials and technologies, such as novel sensors and nanomaterials.
合成方法
The synthesis of ((3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF)MgBr/THF is relatively straightforward. It is prepared by combining equimolar amounts of (this compound)MgBr and THF in a flask, followed by stirring at room temperature for several hours. The reaction is typically complete within 24 hours, and the product can be isolated by filtration and dried. The product can then be stored in a sealed container in a cool, dry place.
属性
IUPAC Name |
magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNGXRNSBSZPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
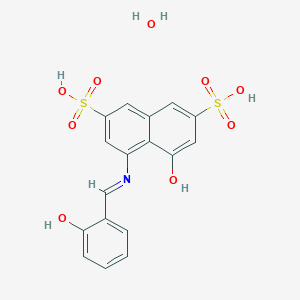


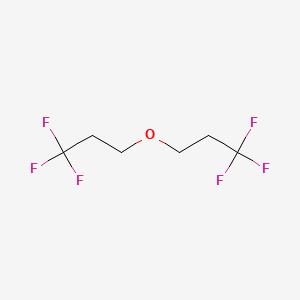
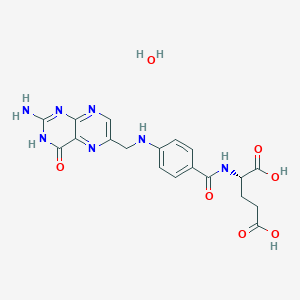
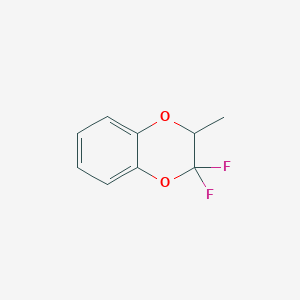
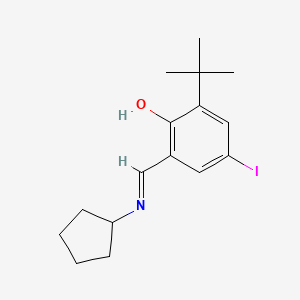
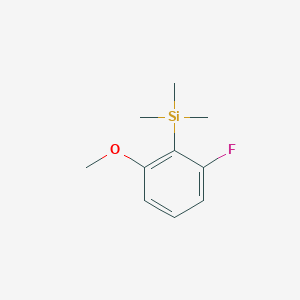
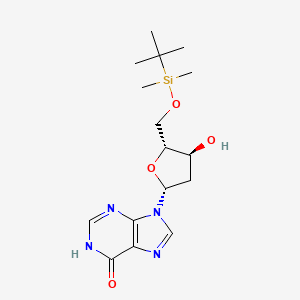
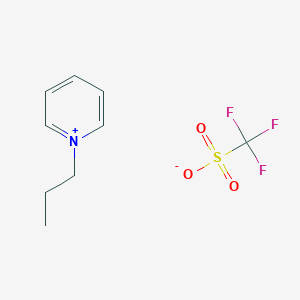
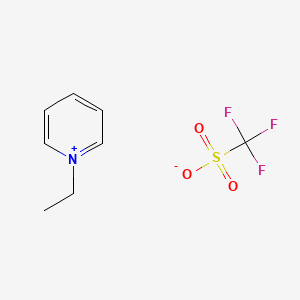
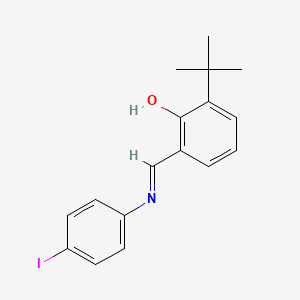
![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)